NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH
CAS No.: 129399-72-0
Cat. No.: VC17155085
Molecular Formula: C21H38N6O7
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129399-72-0 |
---|---|
Molecular Formula | C21H38N6O7 |
Molecular Weight | 486.6 g/mol |
IUPAC Name | 2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C21H38N6O7/c1-7-11(4)17(21(34)24-9-15(29)30)27-19(32)13(6)25-14(28)8-23-20(33)16(10(2)3)26-18(31)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,33)(H,24,34)(H,25,28)(H,26,31)(H,27,32)(H,29,30)/t11-,12-,13-,16-,17-/m0/s1 |
Standard InChI Key | MRWUSWWKBVLOAF-HLNSEHPISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Configuration
NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH is a linear hexapeptide with the IUPAC name 2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetic acid . Its stereochemical configuration is defined by L-amino acids, as indicated by the (S) designations in the IUPAC name. The sequence features alternating hydrophobic (valine, isoleucine) and small (glycine, alanine) residues, suggesting potential membrane interaction or structural flexibility.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 129399-72-0 |
Molecular Formula | |
Molecular Weight | 486.6 g/mol |
IUPAC Name | 2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
InChI Key | MRWUSWWKBVLOAF-HLNSEHPISA-N |
The peptide’s isomeric SMILES string confirms its stereospecificity, with chiral centers at positions 11, 12, 13, 16, and 17. Its hydrophobic index, calculated from the residues, is 1.67 (Ala: 1.8, Val: 4.2, Gly: -0.4, Ile: 4.5), suggesting moderate solubility in aqueous solutions .
Synthesis and Analytical Methods
Solid-Phase Peptide Synthesis (SPPS)
NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH is synthesized via SPPS, a standard method for peptide assembly. The process begins with anchoring Fmoc-protected glycine to a Wang resin. Sequential deprotection (using 20% piperidine/DMF) and coupling (with HBTU/DIPEA activation) enable the addition of isoleucine, alanine, glycine, valine, and alanine residues. Final cleavage from the resin with TFA/water/TIS (95:2.5:2.5) yields the crude peptide, which is purified via preparative HPLC .
Biological Relevance and Mechanistic Insights
Putative Biological Roles
Although direct functional studies are lacking, the peptide’s sequence offers clues to potential interactions:
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Hydrophobic Core: The valine-isoleucine-alanine cluster may facilitate binding to hydrophobic protein pockets or lipid bilayers.
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Glycine Spacers: The glycine residues at positions 3 and 6 could confer conformational flexibility, enabling adaptation to diverse molecular targets .
Enzymatic Susceptibility
Like most peptides, NH2-Ala-Val-Gly-Ala-Ile-Gly-COOH is susceptible to proteolytic cleavage by serine proteases (e.g., trypsin, chymotrypsin). Predicted cleavage sites include the Val-Gly (position 2–3) and Ala-Ile (position 4–5) bonds, yielding fragments such as AVG and AIG .
Research and Therapeutic Applications
Biochemical Research
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Enzyme Substrates: The peptide serves as a model substrate for studying protease kinetics or engineering enzymes with novel cleavage specificities.
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Structural Studies: Its compact size makes it suitable for NMR-based conformational analysis or crystallography trials .
Drug Development
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